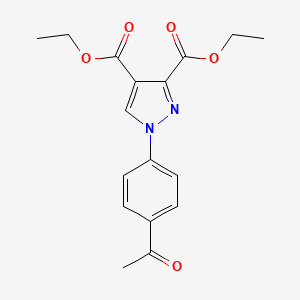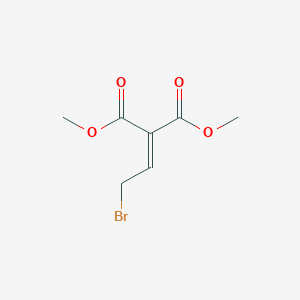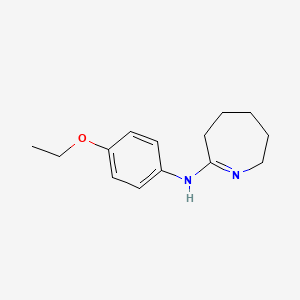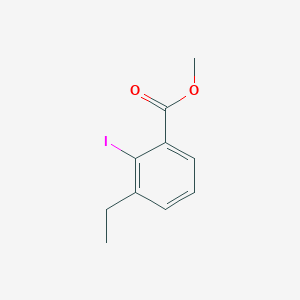
Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an acetylphenyl group at the first position and two ester groups at the third and fourth positions of the pyrazole ring
Vorbereitungsmethoden
The synthesis of Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 4-acetylphenylhydrazine with diethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
- Oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions.
- Reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions.
- Halogenating agents and other electrophiles for substitution reactions.
Major Products:
- Carboxylic acid derivatives from oxidation.
- Alcohol derivatives from reduction.
- Various substituted pyrazoles from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the acetylphenyl group and ester functionalities can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate can be compared with other similar compounds such as:
Diethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: This compound has a pyrrole ring instead of a pyrazole ring, which can lead to different chemical and biological properties.
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: These compounds have a pyrrolidine ring and are synthesized via Michael addition reactions.
The uniqueness of this compound lies in its specific structural features, which can impart distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H18N2O5 |
|---|---|
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
diethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C17H18N2O5/c1-4-23-16(21)14-10-19(18-15(14)17(22)24-5-2)13-8-6-12(7-9-13)11(3)20/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
ODBPCQMBAWJHIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(N=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)




![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)




![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)



